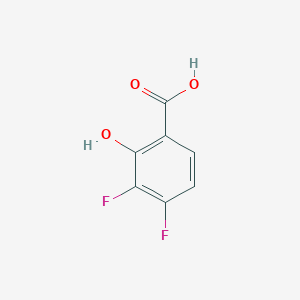

3,4-Difluoro-2-hydroxybenzoic acid

Übersicht

Beschreibung

3,4-Difluoro-2-hydroxybenzoic acid, also known as DFHBA, is a naturally occurring organic compound with a wide range of applications in the scientific research field. The acid is a monofluorinated derivative of salicylic acid, and is a common compound found in plants, fungi, and bacteria. It is used as a precursor for the synthesis of various pharmaceuticals and has been studied for its potential therapeutic properties. DFHBA has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties, and has been used in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

3,4-Difluoro-2-hydroxybenzoic acid and its analogs have been studied for their roles in enzymatic reactions and protein dynamics. For instance, research on para-Hydroxybenzoate hydroxylase, a flavoprotein that catalyzes the hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate, sheds light on the complex behavior of proteins enabling specific catalysis through conformational rearrangements (Entsch, Cole, & Ballou, 2005). This research provides insights into the molecular mechanisms underpinning enzyme function, highlighting the significance of structural and dynamic aspects of proteins.

Environmental Impact and Degradation

The environmental fate, behavior, and degradation of compounds structurally related to this compound, such as parabens (esters of para-hydroxybenzoic acid), have been extensively reviewed. These compounds, used as preservatives in various consumer products, have been identified in aquatic environments, leading to concerns about their biodegradability and potential as endocrine disruptors. Studies focus on their occurrence, fate, and impact on the environment, emphasizing the need for detailed evaluations of their degradation pathways and environmental persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity

Research into the antioxidant properties of hydroxybenzoic acid derivatives, including studies on their capacity to scavenge free radicals and protect against oxidative stress, is of great interest. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, have been applied to various compounds, including those structurally related to this compound (Munteanu & Apetrei, 2021). These studies contribute to our understanding of how such compounds can mitigate oxidative damage, with implications for food preservation and the development of health supplements.

Toxicology and Safety Assessments

The toxicological profiles and safety assessments of compounds related to this compound, particularly parabens, have been reviewed to understand their impact on human health. Despite their widespread use, there is ongoing research to evaluate their potential endocrine-disrupting effects and implications for public health policies. This includes assessing the mechanisms of action, exposure risks, and regulatory considerations to ensure safe use in consumer products (Darbre & Harvey, 2008).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

It is known that hydroxybenzoic acids, a class of compounds to which 3,4-difluoro-2-hydroxybenzoic acid belongs, can act in response to environmental stresses .

Result of Action

It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound is stable and relatively safe under standard temperature and pressure . It should be handled and stored away from strong oxidants to prevent dangerous reactions .

Eigenschaften

IUPAC Name |

3,4-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOOBUWKTOCYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374262 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189283-51-0 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 189283-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

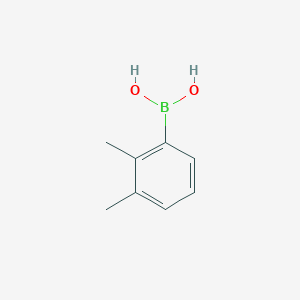

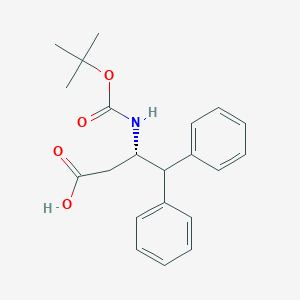

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)